Demeton-O-methyl chemical structure and properties
Demeton-O-methyl chemical structure and properties
An In-Depth Technical Guide to Demeton-O-methyl: Structure, Properties, and Mechanism
Introduction
Demeton-O-methyl, a member of the organophosphate class of chemical compounds, is a systemic insecticide and acaricide.[1][2] Historically, it has been utilized in agriculture to control a range of sucking insects such as aphids, thrips, sawflies, and spider mites on various crops including fruits, vegetables, and cereals.[1][3] It operates systemically, meaning it is absorbed by the plant and translocated throughout its tissues, providing protection from the inside out, in addition to having contact and stomach action.[1][2] This guide provides a comprehensive technical overview of Demeton-O-methyl, detailing its chemical structure, physicochemical properties, synthesis, mechanism of action, and toxicological profile. It is important to note that Demeton-O-methyl is one of two isomers that comprise "demeton-methyl," the other being Demeton-S-methyl.[4][5] Due to significant health and environmental risks, its use is now heavily restricted or considered obsolete in many regions.[1][6]
Chemical Identity and Structure
Demeton-O-methyl is the O-isomer of the demeton-methyl mixture.[4][7] Its specific chemical identity is defined by several key identifiers.
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IUPAC Name: O-[2-(Ethylsulfanyl)ethyl] O,O-dimethyl phosphorothioate[2][7]
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CAS Name: O-[2-(ethylthio)ethyl] O,O-dimethyl phosphorothioate[2][7]
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Synonyms: Methyl-O-demeton, O,O-Dimethyl O-2-(ethylthio)ethyl phosphorothioate, Metasystox thiono[8][9][10]
The molecular structure features a central phosphorus atom double-bonded to a sulfur atom (a thiono P=S group), characteristic of a phosphorothioate. This is distinct from its S-isomer, which contains a P=O bond and a thiol linkage.
Caption: Chemical structure of Demeton-O-methyl.
Physicochemical Properties
Demeton-O-methyl is a colorless to pale yellow oily liquid with a characteristic sulfurous odor.[8][10] Its physical and chemical properties are critical for understanding its environmental behavior and application.
| Property | Value | Source(s) |
| Molecular Weight | 230.29 g/mol | [4][8][11] |
| Physical State | Colorless to pale yellow oily liquid | [8][10] |
| Melting Point | < 25 °C | [8][11] |
| Boiling Point | 93 °C @ 0.5 Torr (0.07 kPa)[8][10]; 74 °C @ 0.15 Torr[4][11] | |
| Density | 1.2 g/cm³ (Relative density to water)[8][10]; 1.190 g/cm³ at 20°C[4][11] | |
| Water Solubility | 0.03 g/100 mL (300-330 ppm) at 20-25°C | [4][8][10] |
| Vapor Pressure | 0.025 Pa at 20 °C | [8][10] |
| LogP (Octanol-Water Partition Coeff.) | 2.92 | [8] |
Synthesis and Formulation
Industrial Synthesis
The commercial production of Demeton-O-methyl is achieved through the reaction of O,O-dimethyl phosphorochloridothioate with 2-(ethylthio)ethanol.[1] This esterification reaction is conducted under controlled conditions, often in an organic solvent.
Caption: Mechanism of acetylcholinesterase (AChE) inhibition by Demeton-O-methyl.
Metabolism and Environmental Fate
In biological systems and the environment, Demeton-O-methyl undergoes metabolic transformation, primarily through oxidation. [13]The thioether group is oxidized first to a sulfoxide and then further to a sulfone. [13][14][15]
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Demeton-O-methyl → Demeton-O-methyl sulfoxide → Demeton-O-methyl sulfone
These metabolites, particularly the sulfone, are often more stable and can also exhibit significant insecticidal activity and toxicity. [14][15][16]The persistence of these metabolites is a key consideration in assessing the overall environmental impact. Demeton-O-methyl itself has a moderate aqueous solubility and can be prone to hydrolysis, especially under alkaline conditions, which is a primary degradation pathway. [13][14]Its mobility in soil is expected to be moderate to high. [14]
Toxicology and Safety
Demeton-O-methyl is classified as a highly toxic compound to humans and other mammals. [13]Exposure can occur via inhalation, ingestion, or dermal contact. [10][13] Human Health Effects: As a potent neurotoxin and AChE inhibitor, symptoms of poisoning are cholinergic in nature and can include: [1][10][13]* Headaches, dizziness, weakness [10][13]* Nausea, vomiting, diarrhea [10][13]* Pupillary constriction, blurred vision [10]* Excessive salivation and sweating [10]* Muscle cramps, tremors [10]* In severe cases, respiratory failure and death [13] The effects of exposure can be delayed, necessitating medical observation. [10] Ecotoxicity: Demeton-O-methyl poses a significant risk to non-target organisms. It is known to be moderately toxic to honeybees and earthworms. [1]Data on its broader ecotoxicological profile is limited, but as an organophosphate, high toxicity to birds and aquatic invertebrates is expected. [3][6] Hazard Classification:
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GHS Classification: Acute Toxicity, Oral (Category 3) - H301: Toxic if swallowed. [10]* IRAC MoA Class: 1B [3][6] Due to its toxicity, strict hygiene, the use of personal protective equipment (chemical-resistant gloves and clothing, respiratory protection), and avoiding exposure to children and adolescents are critical when handling this substance. [10][11]
Analytical Methods
The detection and quantification of Demeton-O-methyl and its primary metabolites (oxydemeton-methyl and demeton-S-methylsulfone) in environmental and agricultural samples are crucial for regulatory monitoring. [17][18]Modern analytical chemistry provides highly sensitive and specific methods for this purpose.
Primary Technique: LC-MS/MS Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred method for the simultaneous analysis of these compounds. [17][19] Generalized Experimental Protocol (for Agricultural Products):
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Sample Preparation & Extraction:
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A homogenized sample (e.g., 20g of fruit or vegetable) is blended with acetone. To prevent degradation of the analytes, antioxidants may be added. [17] * The mixture is filtered under suction. The residue is re-extracted with acetone to ensure quantitative recovery. * The combined filtrates are concentrated.
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-
Cleanup (Partitioning and Solid-Phase Extraction):
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For lipid-rich samples, a liquid-liquid partitioning step between n-hexane and acetonitrile is performed to remove fats and oils. [17] * The extract is further purified using a solid-phase extraction (SPE) cartridge, such as a graphitized carbon black or PSA (primary secondary amine) column, to remove interfering matrix components like pigments and sugars. [17]
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-
Instrumental Analysis:
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The final, cleaned extract is dissolved in a suitable solvent and injected into the LC-MS/MS system.
-
Separation is achieved on a reverse-phase HPLC column.
-
Detection is performed using mass spectrometry, typically in electrospray ionization (ESI) mode, monitoring for specific precursor and product ion transitions for each analyte to ensure accurate identification and quantification. [17]
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Conclusion
Demeton-O-methyl is a potent organophosphate insecticide with a well-defined mechanism of action centered on the irreversible inhibition of acetylcholinesterase. While effective, its high toxicity to mammals and non-target organisms, coupled with the persistence of its active metabolites, has led to its decline in use. A thorough understanding of its chemical properties, synthesis, and toxicological profile remains essential for managing legacy contamination, developing effective analytical methods, and informing the development of safer alternatives in crop protection.
References
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Wikipedia. (n.d.). Demeton. Retrieved from [Link]
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ChemBK. (2024, April 10). demeton-O-methyl. Retrieved from [Link]
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Extension Toxicology Network (EXTOXNET). (n.d.). DEMETON-S-METHYL. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Demeton-O-methyl. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Demeton-O-methyl. NIST Chemistry WebBook. Retrieved from [Link]
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AERU. (n.d.). Demeton-O. Retrieved from [Link]
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Wikipedia. (n.d.). Demeton-S-methyl. Retrieved from [Link]
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AERU. (n.d.). Demeton-O-methyl sulfone. Retrieved from [Link]
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Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Demeton-S-methyl and Oxydemeton-methyl (Agricultural Products). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Demeton. PubChem Compound Database. Retrieved from [Link]
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AERU. (n.d.). Demeton (Ref: ENT 17295). Retrieved from [Link]
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PubMed. (2024, January 5). Inhibition with simultaneous spontaneous reactivation and aging of acetylcholinesterase by organophosphorus compounds: Demeton-S-methyl as a model. Retrieved from [Link]
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ResearchGate. (2025, August 9). LC-MS Determination of Oxydemeton-methyl and Its Main Metabolite Demeton-S-methylsulfon in Biological Specimens--Application to a Forensic Case. Retrieved from [Link]
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Compendium of Pesticide Common Names. (n.d.). demeton-methyl data sheet. Retrieved from [Link]
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AERU. (n.d.). Demeton-O-methyl (Ref: ENT 18862) - Additional Information. Retrieved from [Link]
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R Discovery. (2009, January 1). Analysis of Demeton-S-methyl, Oxydemeton-methyl and Demeton-S-methylsulfone in Agricultural Products by LC-MS. Retrieved from [Link]
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Semantic Scholar. (n.d.). [Analysis of demeton-S-methyl, oxydemeton-methyl and demeton-S-methylsulfone in agricultural products by LC-MS]. Retrieved from [Link]
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